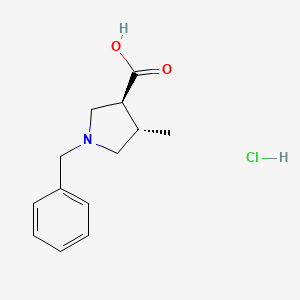

3-(Benzyloxy)-2-methylpropanoic acid

Overview

Description

3-(Benzyloxy)-2-methylpropanoic acid is a chemical compound used as a pharmaceutical intermediate . It is also known as 3-Benzyloxybenzeneboronic acid or 3-Phenylmethyloxyphenylboronic acid .

Molecular Structure Analysis

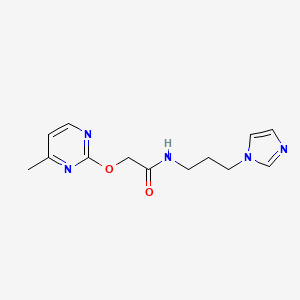

The molecular structure of this compound consists of a benzyloxy group attached to a propanoic acid molecule . The empirical formula of this compound is C10H12O3 , and its molecular weight is 180.20 g/mol .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of this compound are 180.078644241 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Polymerization and Material Sciences

3-(Benzyloxy)-2-methylpropanoic acid plays a role in the field of polymerization and material sciences. Kishikawa et al. (2008) explored the fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives, which are relevant to this compound. They found that these complexes exhibited a smectic A liquid crystal phase and were photopolymerized, maintaining their multilayered structure upon UV irradiation (Kishikawa, Hirai, & Kohmoto, 2008).

Luminescent Properties in Coordination Compounds

Sivakumar et al. (2010) investigated lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which are structurally related to this compound. They examined how electron-releasing and electron-withdrawing substituents on these compounds affected photophysical properties, finding significant variations in luminescence efficiencies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Biochemistry and Enzyme Inhibition

In biochemistry, Galardy and Kortylewicz (1984) explored the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, including derivatives of this compound. Their findings suggest that these compounds may mimic intermediates in enzyme reactions, providing insights into enzyme inhibition mechanisms (Galardy & Kortylewicz, 1984).

Organometallic Chemistry

Song et al. (2012) synthesized and characterized benzyloxy-functionalized diiron 1,3-propanedithiolate complexes, relevant to this compound. Their study provides valuable insights into the electrochemical properties of these complexes, which are significant for understanding the active sites of [FeFe]-hydrogenases (Song, Gao, Luo, Wang, Sun, & Song, 2012).

Chemical Synthesis and Reactions

Hashimoto (1981) discussed the AlCl3-catalyzed acylation of benzene with derivatives of this compound, contributing to the understanding of Friedel-Crafts acylation reactions. This study aids in comprehending the chemical behaviors and potential applications of these compounds in synthetic chemistry (Hashimoto, 1981).

Safety and Hazards

3-(Benzyloxy)-2-methylpropanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Properties

IUPAC Name |

2-methyl-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXXYKBFWWHJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2663625.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)